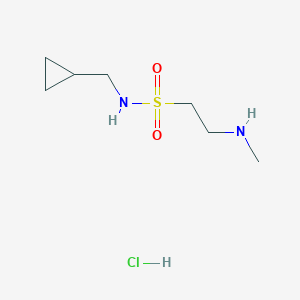

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naratriptan Hydrochloride is a reference standard with the molecular formula C17H26ClN3O2S and a molecular weight of 371.93 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.93 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Radiolabeling and PET Microdosing Studies

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride has been utilized in radiolabeling and positron emission tomography (PET) studies. For instance, radiolabeling with carbon-11 and PET microdosing were employed to assess brain exposure of the related compound AZD1940, indicating its potential in preclinical evaluations of neuropathic pain treatments (Schou et al., 2013).

Synthesis and Evaluation as Hypoxic Cell Selective Agents

Research has explored the synthesis and evaluation of derivatives containing similar structures as hypoxic cell selective cytotoxic agents. For example, one study investigated basic nitrobenzenesulfonamides, revealing their potential in targeting hypoxic EMT6 mammary carcinoma cells (Saari et al., 1991).

Opioid Receptor Agonist Research

Compounds structurally related to N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride have been examined as opioid receptor agonists. For instance, TRK-820, a kappa-opioid receptor agonist, was studied for its effects on antinociceptive tolerance to morphine in mice (Tsuji et al., 2000).

Exploring Novel Classes of Allenamide

Research has also focused on the synthesis and reactivity of N-Allenyl cyanamides, showcasing the potential of these compounds in various chemical derivatizations. This demonstrates the chemical versatility of compounds similar to N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride (Ayres et al., 2018).

Methane Formation Studies

Another area of research involves the study of methane formation from related compounds. For example, N-isopropyl alpha(2-methylhydrazino)-p-toluamide hydrochloride, a compound with structural similarities, was investigated for its in vivo degradation, highlighting the metabolic pathways of these compounds (Dost & Reed, 1967).

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-8-4-5-12(10,11)9-6-7-2-3-7;/h7-9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMAWEGLHLXWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)NCC1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)

![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)

![2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2512997.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)